molecular formula C17H20FN3O2 B6529943 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine CAS No. 1019096-55-9

1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine

Cat. No. B6529943
CAS RN: 1019096-55-9
M. Wt: 317.36 g/mol
InChI Key: YJDFZVNNYNYVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . It also contains a pyrazole ring, which is a type of aromatic organic compound . The compound also has ethoxy and fluorophenyl functional groups attached to it .

Scientific Research Applications

1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine has a wide range of scientific research applications. It is used in drug discovery and organic synthesis, as it can act as a building block for the synthesis of various biologically active compounds. It is also used in protein-ligand interactions, as it can bind to certain proteins and interact with them. This compound is also used in the study of enzyme inhibition and enzyme activation, as it can interact with various enzymes and modulate their activity.

Mechanism of Action

The exact mechanism of action of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine is not yet fully understood. However, it is believed that this compound interacts with certain proteins and modulates their activity. It is also believed that this compound binds to certain enzymes and modulates their activity. Furthermore, this compound may also interact with certain receptors and modulate their activity.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, and to interact with certain receptors. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as to have antiviral activity. Furthermore, it has been shown to have neuroprotective effects, and to be involved in the regulation of various metabolic pathways.

Advantages and Limitations for Lab Experiments

1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine is a useful compound for lab experiments due to its wide range of biochemical and physiological effects. Its ability to interact with various proteins and enzymes makes it a useful tool for studying enzyme inhibition and enzyme activation. Furthermore, its ability to interact with certain receptors makes it a useful tool for studying receptor-ligand interactions. However, this compound is not suitable for use in humans, as its effects on humans are not yet fully understood.

Future Directions

The future directions for the use of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine are numerous. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to explore its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-cancer, or antiviral agent. Finally, further research is needed to explore its potential use as a tool for studying protein-ligand interactions and enzyme inhibition and activation.

Synthesis Methods

The synthesis of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine can be achieved by several methods. The most commonly used method is the reaction of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxaldehyde with piperidine in the presence of a base. This reaction produces the desired compound in good yields. Other methods for the synthesis of this compound include the reaction of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxaldehyde with piperidine hydrochloride in the presence of a base, and the reaction of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxaldehyde with piperidine and a base in the presence of a catalyst.

properties

IUPAC Name

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-2-23-15-12-21(14-8-6-13(18)7-9-14)19-16(15)17(22)20-10-4-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDFZVNNYNYVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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